molecular formula C9H11FO B1444182 (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol CAS No. 1344931-22-1

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Cat. No.: B1444182
CAS No.: 1344931-22-1
M. Wt: 154.18 g/mol
InChI Key: LJXLBNVJZYRSMC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (1S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases.

Major Products:

    Oxidation: 5-fluoro-2-methylacetophenone.

    Reduction: 5-fluoro-2-methylethane.

    Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic properties.

    Biological Studies: It serves as a probe in studying the effects of fluorine substitution on biological activity and metabolic pathways.

Mechanism of Action

The mechanism of action of (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmission.

    Pathways Involved: It can modulate signaling pathways by altering the activity of key proteins, leading to changes in cellular responses.

Comparison with Similar Compounds

  • (1S)-1-(4-fluoro-2-methylphenyl)ethan-1-ol
  • (1S)-1-(5-chloro-2-methylphenyl)ethan-1-ol
  • (1S)-1-(5-fluoro-2-ethylphenyl)ethan-1-ol

Comparison:

  • Fluorine Substitution: The presence of a fluorine atom in (1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol imparts unique electronic properties compared to its chloro or ethyl analogs.
  • Biological Activity: The fluorine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it distinct in its biological applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7,11H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXLBNVJZYRSMC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Reactant of Route 3
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1S)-1-(5-fluoro-2-methylphenyl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.